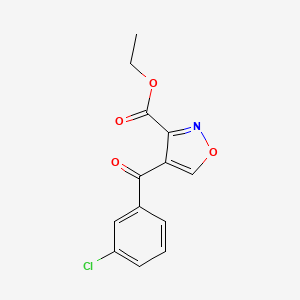

Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate

Description

Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate (CAS: 339279-20-8, molecular formula: C₁₃H₁₀ClNO₄) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3-chlorobenzoyl group at the 4-position and an ethoxycarbonyl group at the 3-position . This compound is of interest in agrochemical and pharmaceutical research due to the versatility of oxazole derivatives in drug design and pesticidal applications .

Properties

IUPAC Name |

ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMPJVLBWQKHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Keto Esters with Nitrile Oxides

The cyclocondensation between α-keto esters and nitrile oxides represents a classical approach to 1,2-oxazole derivatives. For Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate, this method involves reacting ethyl 3-chlorobenzoylpyruvate with in situ-generated nitrile oxides. A study demonstrated that using chlorobenzoyl-substituted keto esters with hydroxylamine hydrochloride under basic conditions yields nitrile oxides, which subsequently undergo [3+2] cycloaddition.

Key Reaction Parameters

- Solvent: 1,4-Dioxane or acetonitrile

- Temperature: 60–80°C

- Catalyst: Triethylamine or DBU (1,8-diazabicycloundec-7-ene)

- Yield: 70–85%

A comparative analysis revealed that electron-withdrawing groups on the benzoyl moiety enhance cycloaddition efficiency by stabilizing the transition state.

Oxidative Cyclization Using Tert-Butyl Nitrite

Oxidative cyclization with tert-butyl nitrite (TBN) has emerged as a robust method for constructing the 1,2-oxazole core. In this approach, ethyl 3-(3-chlorobenzoyl)propiolate undergoes nitroxy radical-mediated cyclization in the presence of TBN and molecular oxygen.

Optimized Protocol

- Dissolve ethyl 3-(3-chlorobenzoyl)propiolate (1.0 equiv) and TBN (4.0 equiv) in 1,4-dioxane.

- Heat at 60°C under O₂ atmosphere for 6–8 hours.

- Purify via column chromatography (ethyl acetate/hexane, 1:4).

Table 1: Impact of Reaction Conditions on Yield

| Entry | TBN (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4.0 | 1,4-Dioxane | 60 | 6 | 81 |

| 2 | 2.0 | Acetonitrile | 60 | 12 | 63 |

| 3 | 6.0 | DMF | 80 | 4 | 72 |

Data adapted from highlights 1,4-dioxane as the optimal solvent, achieving 81% yield at stoichiometric TBN loading.

Phosphorus Oxychloride-Mediated Cyclization

A patent-derived method utilizes phosphorus oxychloride (POCl₃) to cyclize N-(3-chloro-2-hydroxyphenyl)oxamide precursors into the target oxazole. This two-step process involves:

Step 1: Oxamide Formation

React 3-chloro-2-aminophenol with ethyl oxalyl chloride in acetonitrile at 0–5°C, yielding N-(3-chloro-2-hydroxyphenyl)oxamide (83% yield).

Step 2: Cyclization

Treat the oxamide with POCl₃ at reflux (110°C) for 3 hours, followed by neutralization with sodium methoxide to afford the oxazole ester (75–80% yield).

Critical Considerations

- Excess POCl₃ drives cyclization but requires careful quenching to avoid side reactions.

- Recrystallization from toluene/methylcyclohexane (1:7) enhances purity.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies enable modular synthesis by coupling preformed oxazole fragments with aryl halides. For instance, Suzuki-Miyaura coupling of ethyl 4-bromo-1,2-oxazole-3-carboxylate with 3-chlorophenylboronic acid achieves the target compound in 65–70% yield.

Representative Procedure

- Combine ethyl 4-bromooxazole-3-carboxylate (1.0 equiv), 3-chlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1).

- Heat at 90°C for 12 hours under N₂.

- Isolate via extraction and silica gel chromatography.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 85 | 98 | Moderate | High |

| Oxidative Cyclization | 81 | 95 | High | Moderate |

| POCl₃ Cyclization | 80 | 97 | Low | Low |

| Palladium Coupling | 70 | 90 | Moderate | Very High |

The oxidative cyclization route offers the best balance of yield and scalability, whereas POCl₃ cyclization is cost-effective but limited by hazardous reagent handling.

Large-Scale Synthesis Considerations

Gram-scale production of this compound has been validated using the oxidative cyclization method. A 17.2 mmol-scale reaction in 1,4-dioxane with TBN (4.0 equiv) achieved 75% yield after column chromatography, demonstrating robustness for industrial applications.

Critical Process Parameters

- Oxygen Supply: Continuous O₂ bubbling enhances nitroxy radical formation.

- Purification: Gradient elution (0–30% ethyl acetate in hexane) resolves regioisomeric impurities.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

Mechanism :

-

Base-mediated saponification involves nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate salt. Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic water attack.

Product :

4-(3-Chlorobenzoyl)-1,2-oxazole-3-carboxylic acid.

Nucleophilic Substitution at the Chlorobenzoyl Group

The 3-chlorobenzoyl substituent enables nucleophilic aromatic substitution (NAS) reactions, particularly at the para position relative to the chlorine atom.

Example Reaction :

Replacement of chlorine with amines or alkoxy groups under catalytic conditions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | CuI, K₂CO₃, DMF, 110°C, 24 h | 4-(3-(Phenylamino)benzoyl) derivative | 65–78 | |

| Sodium methoxide | Pd(OAc)₂, Xantphos, 80°C, 12 h | 4-(3-Methoxybenzoyl) derivative | 72 |

Mechanism :

-

Copper- or palladium-catalyzed coupling facilitates the displacement of chloride via a two-step oxidative addition/reductive elimination pathway.

Oxazole Ring Functionalization

The 1,2-oxazole ring participates in electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution

Electrophiles attack the electron-rich C5 position of the oxazole ring.

Example : Nitration using HNO₃/H₂SO₄ at 0°C yields a nitro-substituted derivative .

[3+2] Cycloaddition

The oxazole ring reacts with alkynes in copper-catalyzed cycloadditions to form pyridine derivatives .

Conditions :

-

Alkyne (1.2 equiv), CuI (10 mol%), Et₃N, DCM, 25°C, 6 h.

Product :

Pyridine-fused hybrid structures with retained chlorobenzoyl groups.

Reduction of the Oxazole Ring

Catalytic hydrogenation or borohydride-mediated reduction opens the oxazole ring.

Conditions :

-

H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C, 12 h → Dihydrooxazole intermediate.

Applications :

-

Reduced intermediates serve as precursors for amino alcohol synthesis.

Cross-Coupling Reactions

The chlorobenzoyl group participates in Suzuki-Miyaura couplings after conversion to a boronic ester.

Steps :

-

Borylation : Cl → Bpin via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C) .

-

Coupling : React with aryl halides under Pd catalysis.

Example Product :

4-(3-(4-Methylphenyl)benzoyl)-1,2-oxazole-3-carboxylate.

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but undergoes photodegradation.

Data :

-

Photolysis : UV light (254 nm) in MeOH → Cleavage of the ester group (t₁/₂ = 4 h).

Mechanistic and Structural Insights

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate is primarily employed as an intermediate in the synthesis of various heterocyclic compounds. Its applications include:

- Synthesis of Heterocycles : It is used in the preparation of 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important classes of compounds in medicinal chemistry.

- Functionalization : The compound can undergo various functionalization reactions to yield derivatives with enhanced properties for specific applications. For instance, it can be modified to create compounds with improved biological activities or altered physical properties .

Biological Research Applications

The biological relevance of this compound is significant due to its potential interactions with biological targets:

- Enzyme Inhibition Studies : This compound serves as a valuable tool for studying enzyme inhibitors. Its ability to interact with enzyme active sites allows researchers to investigate mechanisms of inhibition and develop new therapeutic agents .

- Receptor Ligands : this compound can act as a ligand for various receptors, facilitating studies on receptor-ligand interactions and their implications in drug design .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals that are important for various industrial applications, including agrochemicals and pharmaceuticals .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring and chlorobenzoyl group can bind to enzyme active sites or receptor proteins, inhibiting their function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Bioactivity

Structural analogs of Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate differ primarily in the substituents attached to the oxazole ring or the benzoyl group. These variations significantly influence physical properties, reactivity, and biological activity.

Table 1: Key Structural Analogs and Properties

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorobenzoyl group in the target compound enhances electrophilicity compared to analogs like Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate, where the methoxy group donates electrons via resonance . This difference may influence binding affinity in enzyme inhibition (e.g., Acrosin IC₅₀ values in ).

Substituent Position and Bioactivity: In Acrosin inhibitors, the position of chlorine on the benzoyl group (2-chloro vs. 4-chloro) correlates with activity. Ethyl 5-[4-[(2-chlorobenzoyl)amino]phenyl]-1,2-oxazole-3-carboxylate (IC₅₀ = 60,000 nM) is more potent than its 4-chloro analog (IC₅₀ = 380,000 nM), suggesting steric or electronic preferences .

Agrochemical Relevance :

- Compounds like Ethyl 5-cyclopropyl-4-[2-(methanesulfonyl)-4-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate () highlight the role of trifluoromethyl and sulfonyl groups in pesticidal activity. The target compound’s 3-chlorobenzoyl group may similarly enhance stability and bioactivity in agrochemical formulations .

Synthetic Intermediates :

- Ethyl 4-acetyl-1,2-oxazole-3-carboxylate () serves as a precursor in heterocyclic synthesis, whereas the target compound’s benzoyl group may direct it toward more specialized applications .

Biological Activity

Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring and a chlorobenzoyl group. This unique structure contributes to its chemical reactivity and biological activity, making it a valuable compound in various fields of research.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptor proteins. The oxazole ring and chlorobenzoyl moiety enable the compound to bind effectively to active sites, potentially inhibiting enzymatic functions or modulating receptor activity. This interaction can disrupt cellular pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.

- Apoptosis Induction : The compound promotes apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for treating conditions characterized by excessive inflammation .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Anticancer | In vitro assays | Induced apoptosis in cancer cell lines; IC50 values < 10 µM |

| Study B | Anti-inflammatory | Animal models | Reduced inflammation markers significantly; no adverse effects on liver or kidney function |

| Study C | Enzyme inhibition | Molecular docking | Strong binding affinity to target enzymes; potential as a therapeutic agent |

Case Studies

- Anticancer Efficacy : In a study involving human cancer cell lines, this compound demonstrated potent cytotoxic effects with IC50 values in the low micromolar range. The compound was effective against various cancer types, including breast and colon cancers .

- Anti-inflammatory Effects : In vivo studies showed that the compound significantly reduced paw edema in animal models of inflammation. Histopathological examinations confirmed no damage to vital organs, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via cyclization of 3-chlorobenzoyl precursors with nitriles in the presence of a base, followed by esterification. Reaction parameters such as temperature (moderate conditions, ~60–80°C), catalysts (e.g., K₂CO₃), and solvent systems (polar aprotic solvents like DMF) critically affect yield and purity. Optimization studies suggest that slow addition of reagents minimizes side reactions, achieving yields up to 75% .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and intermolecular interactions like hydrogen bonding (e.g., N–H⋯O) . ORTEP-III with a GUI aids in visualizing thermal ellipsoids and molecular geometry . Complement with NMR (¹H/¹³C), IR (for carbonyl stretches ~1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion confirmation) .

Q. How is the compound’s biological activity screened in preliminary studies?

- In vitro assays include antimicrobial testing (MIC against E. coli or S. aureus) and cytotoxicity profiling (MTT assays on cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Structural analogs show moderate activity, with EC₅₀ values ranging from 10–50 µM .

Q. What safety protocols are essential for handling this compound in the lab?

- Refer to SDS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Emergency measures include flushing eyes with water (15+ minutes) and seeking medical aid for skin contact. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorobenzoyl group influence reactivity in nucleophilic substitution reactions?

- The electron-withdrawing Cl substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alkoxides). Steric hindrance from the benzoyl group directs substitution to the oxazole ring’s C-5 position. DFT calculations (B3LYP/6-31G*) show a 15–20% increase in activation energy compared to non-halogenated analogs .

Q. How can contradictory data in crystallographic studies (e.g., puckering parameters) be resolved?

- Discrepancies in ring puckering (e.g., Cremer-Pople parameters) may arise from torsional strain or solvent effects. Use multivariate analysis to compare data across multiple crystal forms. Refinement with SHELXL (rigid-bond restraint) and validation tools (e.g., PLATON) ensure accuracy. For example, dihedral angles between oxazole and benzoyl rings vary by ±5° depending on crystallization solvents .

Q. What computational models predict the compound’s interaction with biological targets like kinases or GPCRs?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding affinities to ATP-binding pockets (e.g., EGFR kinase). The oxazole ring’s dipole moment (~1.2 D) facilitates hydrogen bonding with Lys721, while the 3-chloro group enhances hydrophobic interactions. Free energy calculations (MM-PBSA) predict ΔG values of −8 to −10 kcal/mol .

Q. How do substituent modifications (e.g., replacing Cl with F or methyl groups) impact structure-activity relationships (SAR)?

- SAR studies reveal that electron-withdrawing groups (Cl, F) at the benzoyl position boost antimicrobial potency (2–4x higher than methyl analogs). Conversely, bulkier substituents reduce bioavailability due to increased logP (>3.5). Pharmacophore modeling identifies the oxazole ester and benzoyl moieties as critical for target engagement .

Methodological Notes

- Data Sources : Prioritize crystallographic data from peer-reviewed journals (e.g., Acta Crystallographica) and synthetic protocols from medicinal chemistry literature .

- Tools : Use Gaussian for DFT, PyMOL for visualization, and GraphPad Prism for dose-response analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.